

In-Depth Technical Guide to 4-Fluoro-3-nitrophenol

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Compound of Interest

Compound Name: 4-Fluoro-3-nitrophenol

Cat. No.: B1340275

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For researchers, scientists, and professionals in drug development, **4-Fluoro-3-nitrophenol** is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its chemical identity, properties, a detailed experimental protocol for its synthesis, and its role in synthetic pathways.

Chemical Identity and Synonyms

The compound with the formal IUPAC name **4-fluoro-3-nitrophenol** is a substituted aromatic phenol.^[1] It is also known by several synonyms, which are often encountered in commercial and research contexts. These include:

- 3-Nitro-4-fluorophenol^[1]
- 2-Fluoro-5-hydroxynitrobenzene^[2]
- Phenol, 4-fluoro-3-nitro-^[1]^[3]

Its unique identification is ensured by its CAS number: 2105-96-6.^[1]^[2]^[3]^[4]

Physicochemical Properties

A summary of the key quantitative data for **4-Fluoro-3-nitrophenol** is presented in the table below, facilitating easy comparison of its properties.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₄ FNO ₃	[1][3]
Molecular Weight	157.10 g/mol	[1][3]
Appearance	Off-white to pale-yellow or yellow-brown solid	[2]
Melting Point	78-81 °C	[2]
Boiling Point	304.9 °C at 760 mmHg	[2]
Density	1.511 g/cm ³	[2]
Flash Point	138.2 °C	[2]
Refractive Index	1.582	[2]
Topological Polar Surface Area (TPSA)	63.37 Å ²	[3]
LogP	1.4395	[3]
Storage Temperature	2°C - 8°C (Refrigerator)	[4]

Synthesis of 4-Fluoro-3-nitrophenol: An Experimental Protocol

The synthesis of **4-Fluoro-3-nitrophenol** is typically achieved through the electrophilic nitration of 4-fluorophenol. The hydroxyl group is a strong activating group, directing the incoming nitro group primarily to the ortho position. The following is a representative experimental protocol adapted from procedures for similar nitrations of substituted phenols.

Reaction: Nitration of 4-Fluorophenol

Materials:

- 4-Fluorophenol
- Nitric acid (e.g., 65-90% concentration)

- Glacial acetic acid or other suitable solvent (e.g., dichloromethane)
- Ice
- Water
- Dichloromethane or other suitable extraction solvent
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Stirring apparatus
- Dropping funnel
- Ice bath
- Filtration apparatus
- Rotary evaporator
- Recrystallization apparatus

Procedure:

- **Dissolution of Starting Material:** In a round-bottom flask equipped with a stirring apparatus, dissolve 4-fluorophenol in a suitable solvent such as glacial acetic acid or dichloromethane.
- **Cooling:** Cool the solution to a low temperature, typically between -10°C and 0°C , using an ice-salt or ice bath. This is crucial to control the exothermic nitration reaction and minimize the formation of byproducts.
- **Slow Addition of Nitrating Agent:** Slowly add nitric acid dropwise to the cooled and stirring solution via a dropping funnel. The rate of addition should be carefully controlled to maintain the low reaction temperature.

- **Reaction Monitoring:** After the addition is complete, continue to stir the reaction mixture at a low temperature (e.g., 0°C) for a specified period, typically 1-2 hours, to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:**
 - Quench the reaction by pouring the mixture over crushed ice.
 - If a precipitate forms, it can be collected by filtration and washed with cold water.
 - Alternatively, the product can be extracted from the aqueous mixture using an organic solvent like dichloromethane.
 - The organic layers are then combined, washed with water and/or a mild base (like sodium bicarbonate solution) to remove any remaining acid, and then dried over an anhydrous drying agent (e.g., magnesium sulfate).
- **Purification:**
 - The solvent is removed from the dried organic phase using a rotary evaporator to yield the crude product.
 - The crude **4-Fluoro-3-nitrophenol** can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., methylcyclohexane or an ethanol/water mixture) to obtain a product of high purity.

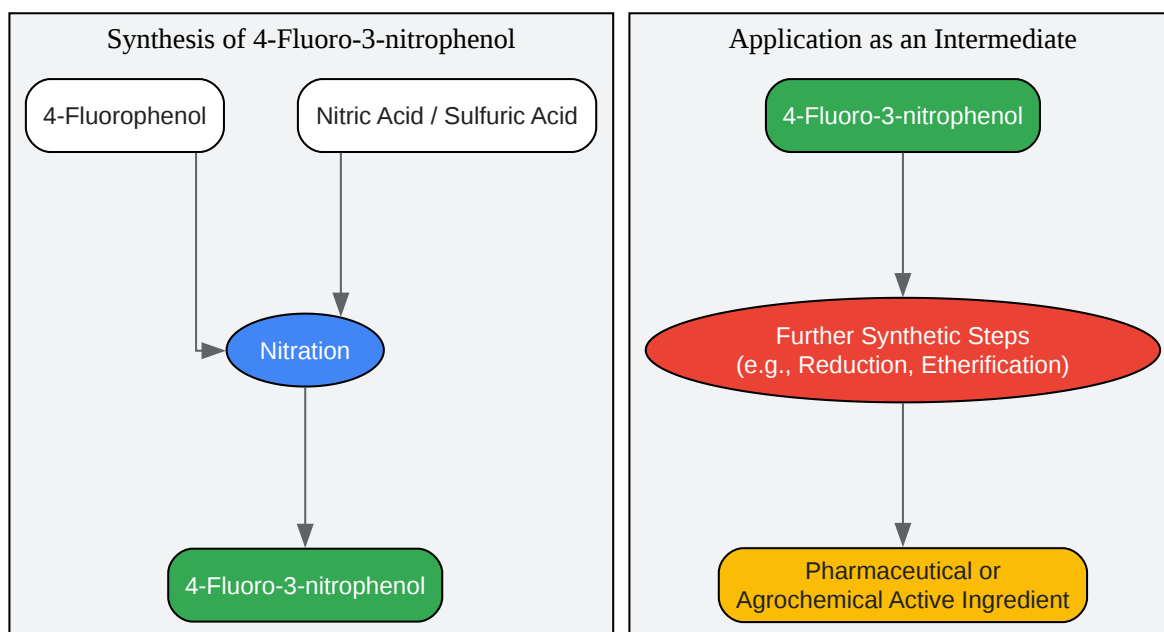
Safety Precautions:

- Nitric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

Synthetic Pathway and Applications

4-Fluoro-3-nitrophenol serves as a valuable intermediate in multi-step organic syntheses. Its functional groups—hydroxyl, nitro, and fluoro—provide multiple reaction sites for further chemical modifications. A common application is in the synthesis of more complex molecules where the fluorinated and nitrated phenyl ring is a key structural motif.

The following diagram illustrates a typical synthetic workflow, starting from the nitration of 4-fluorophenol to produce **4-fluoro-3-nitrophenol**, which can then be used in subsequent reactions.



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Caption: Synthetic workflow for **4-Fluoro-3-nitrophenol** and its subsequent use.

This logical flow highlights its role as a building block in the creation of more elaborate chemical structures, which is of particular interest in the fields of medicinal chemistry and materials science.

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